Chk2 Inhibitor

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Checkpoint kinase 2 (Chk2) inhibitors are small molecules that inhibit the activity of the serine/threonine kinase Chk2. Chk2 plays a crucial role in the DNA damage response pathway, which is responsible for detecting and repairing damaged DNA. Inhibition of Chk2 can enhance the effectiveness of cancer therapies that induce DNA damage, making Chk2 inhibitors valuable in cancer treatment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common synthetic route involves the use of fragment-based screening to identify ligand-efficient scaffolds that bind to the ATP-binding site of Chk2 . These scaffolds are then optimized through a series of chemical reactions, including amide bond formation, Suzuki coupling, and reductive amination .

Industrial Production Methods: Industrial production of Chk2 inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, purification by chromatography, and rigorous quality control to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Chk2 inhibitors undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to enhance solubility and bioavailability.

Reduction: Reduction of nitro groups to amines to improve binding affinity.

Substitution: Substitution of hydrogen atoms with halogens or other functional groups to increase potency.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions are highly specific Chk2 inhibitors with enhanced binding affinity and selectivity for the Chk2 kinase .

Applications De Recherche Scientifique

Oncology Applications

-

Enhancing Chemotherapy Efficacy

- Chk2 inhibitors have been shown to enhance the cytotoxic effects of various chemotherapeutic agents. For instance, CCT241533, a selective Chk2 inhibitor, was found to potentiate the effects of poly (ADP-ribose) polymerase (PARP) inhibitors in p53-deficient tumor cells, suggesting a synergistic effect that could improve treatment outcomes for patients with certain types of cancer .

-

Targeting Specific Cancer Types

- Studies indicate that Chk2 inhibition can significantly boost the effectiveness of treatments for ovarian cancer cells, especially those with defective p53. Inhibition leads to increased mitotic catastrophe and apoptosis when combined with agents like doxorubicin . Additionally, research has demonstrated that Chk2 inhibitors can enhance the response of colorectal cancer cells to oxaliplatin by modulating DNA repair pathways .

-

Natural Compounds as Chk2 Inhibitors

- Natural compounds such as curcumin and resveratrol have been identified as potential Chk2 inhibitors. These plant-derived agents not only inhibit Chk2 but also influence multiple metabolic pathways, offering a broader therapeutic impact with potentially fewer side effects compared to synthetic drugs .

Infectious Disease Applications

Chk2 has been implicated in the replication of certain viruses, including hepatitis C virus (HCV). Research suggests that HCV relies on Chk2 for its RNA replication process. Therefore, inhibiting Chk2 may provide a novel approach to treating HCV infections by disrupting the viral life cycle .

Neurodegenerative Disease Applications

- Role in Neuroprotection

- The inhibition of Chk2 may also have therapeutic implications for neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). These conditions are associated with DNA damage and impaired DNA repair mechanisms. By inhibiting Chk2, it may be possible to enhance neuronal survival and function during oxidative stress .

Table 1: Summary of Chk2 Inhibitors and Their Applications

| Inhibitor | Mechanism of Action | Application Area | Specific Cancer Types |

|---|---|---|---|

| CCT241533 | ATP-competitive inhibition | Oncology | Ovarian, colorectal |

| BML-277 | Reduces protein poly(ADP-ribosyl)ation | Oncology | Colorectal |

| Curcumin | Natural inhibitor | Oncology, infectious diseases | Various cancers |

| Resveratrol | Multi-pathway influence | Oncology | Various cancers |

Table 2: Case Studies on Chk2 Inhibition

Mécanisme D'action

Chk2 inhibitors exert their effects by binding to the ATP-binding site of the Chk2 kinase, thereby preventing its activation. Chk2 is activated in response to DNA damage and plays a key role in cell cycle arrest and DNA repair. By inhibiting Chk2, these compounds prevent the phosphorylation of downstream targets, leading to the accumulation of DNA damage and ultimately promoting cell death in cancer cells . The molecular targets and pathways involved include the ataxia telangiectasia mutated kinase (ATM) and the p53 pathway .

Comparaison Avec Des Composés Similaires

Checkpoint kinase 1 (Chk1) inhibitors: Structurally distinct but functionally similar, Chk1 inhibitors also target the DNA damage response pathway.

ATM inhibitors: Target the upstream kinase in the DNA damage response pathway.

ATR inhibitors: Target another key kinase involved in the DNA damage response.

Uniqueness of Chk2 Inhibitors: Chk2 inhibitors are unique in their ability to specifically target the Chk2 kinase without affecting Chk1, ATM, or ATR. This specificity allows for more precise modulation of the DNA damage response pathway, potentially reducing off-target effects and improving therapeutic outcomes .

Chk2 inhibitors represent a promising class of compounds with significant potential in cancer therapy and other medical applications. Their ability to enhance the efficacy of existing treatments while protecting non-cancerous cells makes them valuable tools in the fight against cancer and other diseases involving DNA damage and repair mechanisms.

Activité Biologique

Checkpoint kinase 2 (Chk2) is a serine/threonine kinase that plays a crucial role in the cellular response to DNA damage. It is activated by ataxia telangiectasia mutated (ATM) and is involved in cell cycle regulation, DNA repair, and apoptosis. Inhibitors of Chk2 are being explored for their potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of Chk2 inhibitors, focusing on their mechanisms, effects in various studies, and potential clinical applications.

Chk2 inhibitors function primarily by blocking the kinase activity of Chk2, which leads to alterations in cell cycle progression and DNA repair processes. When Chk2 is inhibited, cells may bypass critical checkpoints that would normally prevent the proliferation of damaged cells. This can enhance the effectiveness of chemotherapeutic agents by sensitizing cancer cells to DNA-damaging treatments while protecting normal cells from apoptosis induced by these agents.

Key Mechanisms Include:

- Inhibition of Cell Cycle Arrest : Chk2 mediates cell cycle arrest at G1/S and G2/M checkpoints. Inhibition allows cells with DNA damage to continue dividing, which can be exploited therapeutically to enhance the effects of other treatments .

- Disruption of DNA Repair : By inhibiting Chk2, the homologous recombination repair pathway can be compromised, leading to increased sensitivity to agents like PARP inhibitors .

- Modulation of Apoptosis : Chk2 inhibitors can alter the apoptotic response in cancer cells, particularly those with p53 mutations, allowing for increased cell death when combined with other therapies .

Case Studies and Experimental Data

- CCT241533 as a Potent this compound :

- CCT241533 is an ATP-competitive inhibitor with an IC50 of 3 nM for CHK2 and shows minimal cross-reactivity with other kinases. In studies involving human tumor cell lines, CCT241533 effectively inhibited CHK2 autophosphorylation and enhanced the cytotoxicity of PARP inhibitors without increasing toxicity in normal cells .

- Table 1 summarizes the selectivity and potency of CCT241533 compared to other inhibitors:

| Compound | IC50 (nM) | Selectivity (CHK1/CHK2) | Mechanism |

|---|---|---|---|

| CCT241533 | 3 | 63-fold | ATP-competitive inhibition |

| This compound II | 5 | Not specified | Non-ATP competitive |

- Combined Treatment Efficacy :

- Neuroprotective Effects :

Clinical Implications

The potential applications of Chk2 inhibitors extend beyond oncology. Their ability to modulate DNA damage responses makes them candidates for treating conditions characterized by excessive cellular stress or damage.

Potential Clinical Applications:

Propriétés

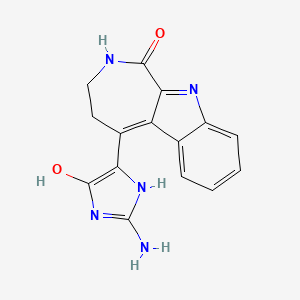

IUPAC Name |

5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEPRPGFGRQXDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.